molecular formula C11H11BrN2 B1401984 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile CAS No. 1260837-23-7

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1401984
M. Wt: 251.12 g/mol
InChI Key: MEROEMNZRARNEP-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BPN and is a versatile building block for the synthesis of a variety of biologically active molecules.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core element of 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile, is extensively utilized in drug discovery due to its unique structural characteristics. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a preferred choice in medicinal chemistry for designing compounds to treat various human diseases. This ring structure allows for efficient exploration of pharmacophore space, contributes significantly to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to its non-planarity, a phenomenon referred to as “pseudorotation.” Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their selectivity towards biological targets. The review by Petri et al. (2021) comprehensively discusses the bioactive molecules characterized by the pyrrolidine ring, highlighting the influence of steric factors on biological activity and the structure-activity relationship of these compounds. The review also underlines the significance of the stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the varied binding modes to enantioselective proteins, guiding medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Petri et al., 2021).

Nitrile Hydrolysis by Bacterial Enzymes

Nitrile compounds, including those with a structure similar to 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile, are known for their toxicity due to the presence of the CN group. However, certain bacteria can hydrolyze nitrile using enzymes like nitrilase, nitrile hydratase, and amidase. These enzymes are increasingly recognized for their potential as biocatalysts in producing valuable pharmaceutical compounds and synthetic chemicals of high economic value. They also play a crucial role in environmental protection by eliminating toxic compounds. The study by Sulistinah and Riffiani (2018) reports the isolation of a nitrile hydrolysing bacterium, Rhodococcus pyridinivorans strain SB1D1, from Gandang Dewata mountain. This bacterium demonstrated the ability to degrade benzonitrile, producing benzamide and benzoic acid even at low concentrations. This finding highlights the potential of nitrile-hydrolysing bacteria in degrading aliphatic and aromatic nitrile, suggesting the utility of such bacterial strains in bioremediation and the synthesis of valuable chemicals (Sulistinah & Riffiani, 2018).

properties

IUPAC Name

3-bromo-4-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEROEMNZRARNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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